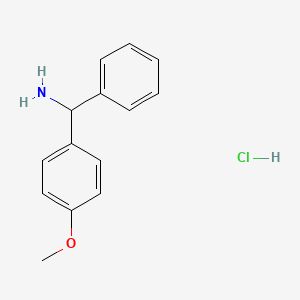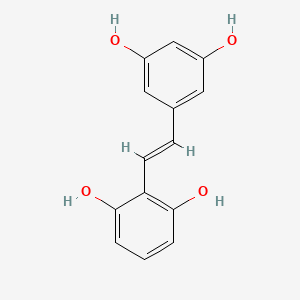
Gnetol
描述
Gnetol,也称为反式-2',3,5,6'-四羟基芪,是一种天然存在的芪类化合物。它的结构与另一种著名的芪类化合物白藜芦醇相似。 This compound主要存在于麻黄属植物中,麻黄属植物在亚洲的传统医药和食品中被广泛使用 。 这种化合物因其潜在的生物活性而受到关注,包括抗氧化、抗炎和神经保护作用 .
作用机制
Gnetol主要通过抑制酪氨酸酶和环氧合酶-1等酶来发挥其作用。 它抑制酪氨酸酶活性,酪氨酸酶参与黑色素的生物合成;同时抑制环氧合酶-1活性,环氧合酶-1在炎症中发挥作用 。 此外,this compound已被证明具有抗氧化作用,可以减少活性氧,保护细胞免受氧化损伤 .
类似化合物:
This compound的独特性: this compound的独特性在于其特定的羟基位置,这使其具有独特的生物活性。 与白藜芦醇和羟基白藜芦醇相比,它对酪氨酸酶活性的抑制作用更强 。 此外,this compound形成葡萄糖醛酸苷代谢物的能力提高了其生物利用度和潜在的治疗应用 .
生化分析
Biochemical Properties
Gnetol plays a significant role in various biochemical reactions. It is known to interact with enzymes such as tyrosinase, where it acts as a potent inhibitor. This compound’s inhibitory effect on tyrosinase is stronger than that of kojic acid, a standard inhibitor . Additionally, this compound interacts with human and rat liver enzymes, undergoing glucuronidation primarily at the C-2’ and C-3 positions . These interactions highlight this compound’s potential in modulating enzymatic activities and metabolic processes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In murine B16 melanoma cells, this compound significantly suppresses melanin biosynthesis by inhibiting tyrosinase activity . Furthermore, this compound and its glucuronide metabolites have been shown to decrease the production of nitric oxide, reactive oxygen species, interleukin 1β, and tumor necrosis factor α in lipopolysaccharide-stimulated macrophages . These findings suggest that this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and anti-cancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits tyrosinase, thereby reducing melanin production in melanoma cells . This compound also undergoes glucuronidation by human and rat liver enzymes, resulting in the formation of glucuronide metabolites . These metabolites retain bioactivity and contribute to this compound’s anti-inflammatory effects by reducing the production of pro-inflammatory mediators in macrophages . Additionally, this compound’s structural similarity to resveratrol suggests potential interactions with other biomolecules, such as receptors and transcription factors, which may further modulate its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but its glucuronide metabolites may exhibit different stability profiles. Long-term studies have shown that this compound maintains its inhibitory effect on tyrosinase and its anti-inflammatory properties over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as reducing inflammation and inhibiting melanin production . At higher doses, this compound may exhibit toxic or adverse effects, including potential hepatotoxicity and oxidative stress. Threshold effects have been observed, indicating that optimal dosages need to be carefully determined to maximize this compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including glucuronidation by liver enzymes. Human and rat liver enzymes preferentially glucuronidate this compound at the C-2’ and C-3 positions, resulting in the formation of glucuronide metabolites . These metabolites retain bioactivity and contribute to this compound’s anti-inflammatory effects. Additionally, this compound may influence metabolic flux and metabolite levels, further modulating its biological effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, which facilitate its cellular uptake and distribution. This compound’s glucuronide metabolites may exhibit different transport and distribution profiles, influencing their localization and accumulation within cells . These interactions highlight the importance of understanding this compound’s transport and distribution mechanisms to optimize its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This compound’s glucuronide metabolites may also exhibit distinct subcellular localization patterns, influencing their bioactivity and cellular effects . Understanding this compound’s subcellular localization is essential for elucidating its molecular mechanisms and optimizing its therapeutic applications.
准备方法
合成路线和反应条件: Gnetol可以通过多种方法合成,包括氧化偶联反应和酸催化二聚化反应。其中一种方法使用六水合氯化铁(III)作为氧化剂,甲醇作为溶剂进行氧化偶联反应。 该反应会生成this compound二聚体和其他衍生物 .
工业生产方法: this compound的工业生产方法尚未广泛记载。上述合成方法可以放大到工业规模。 从天然来源,如麻黄属植物中提取和纯化this compound也是一种可行的方法 .
化学反应分析
反应类型: Gnetol会发生各种化学反应,包括氧化、还原和取代反应。 已知this compound通过人肝和鼠肝酶催化的葡萄糖醛酸化反应形成葡萄糖醛酸苷代谢物 .
常用试剂和条件:
氧化: 甲醇中的六水合氯化铁(III)。
取代: 使用葡萄糖醛酸衍生物的葡萄糖醛酸化反应。
主要产物:
葡萄糖醛酸化: 反式-GN-2'-O-葡萄糖醛酸苷和反式-GN-3-O-葡萄糖醛酸苷.
科学研究应用
生物学: 由于其抗炎和神经保护作用.
医药: 潜在应用于治疗与氧化应激和炎症相关的疾病.
工业: 因其生物活性而被纳入功能性食品.
相似化合物的比较
Resveratrol: Trans-3,4’,5-trihydroxystilbene, known for its antioxidant and anti-inflammatory properties.
Oxyresveratrol: Trans-2’,3,4’,5-tetrahydroxystilbene, similar in structure and bioactivity to gnetol.
Uniqueness of this compound: this compound is unique due to its specific hydroxyl group positions, which contribute to its distinct bioactive properties. It has shown stronger inhibitory effects on tyrosinase activity compared to resveratrol and oxyresveratrol . Additionally, this compound’s ability to form glucuronide metabolites enhances its bioavailability and potential therapeutic applications .
属性
IUPAC Name |
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-10-6-9(7-11(16)8-10)4-5-12-13(17)2-1-3-14(12)18/h1-8,15-18H/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQULNTWGBBNZSC-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=CC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)/C=C/C2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86361-55-9 | |
| Record name | Gnetol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86361-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


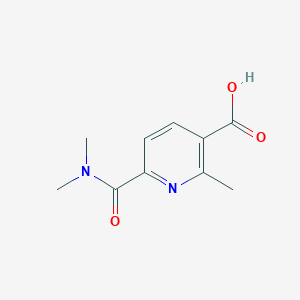
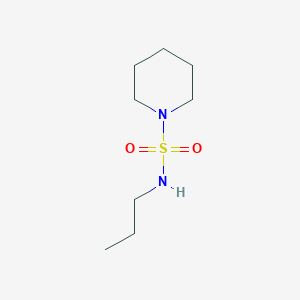
![4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1454239.png)
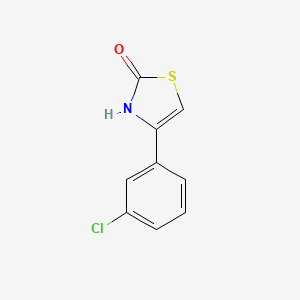
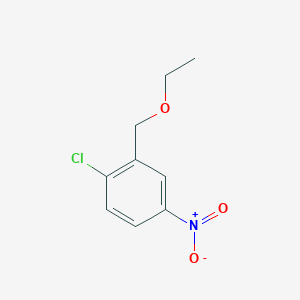
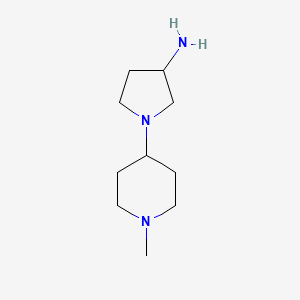
amine](/img/structure/B1454245.png)
![Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate](/img/structure/B1454246.png)
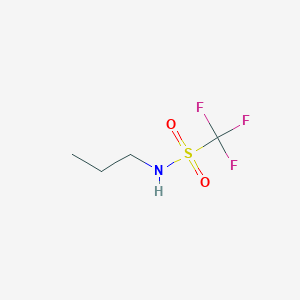
![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)
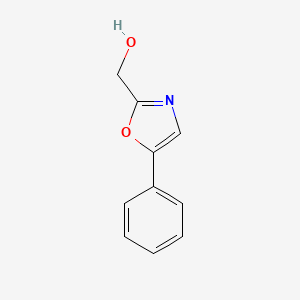
![2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide](/img/structure/B1454255.png)
![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)
